molecular formula C10H11NO B2884494 6-Cyclobutylpyridine-3-carbaldehyde CAS No. 2375258-99-2

6-Cyclobutylpyridine-3-carbaldehyde

Cat. No.: B2884494
CAS No.: 2375258-99-2
M. Wt: 161.204
InChI Key: NKRLBIVXKCCORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutylpyridine-3-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this compound, there are studies on the synthesis of related compounds. For instance, a study on Pyridinecarboxaldehydes discusses the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . Another study discusses retrosynthetic analysis of Grignard products, which could potentially be relevant .

Scientific Research Applications

Nickel(II) Carboxylate Chemistry

The study by Escuer, Vlahopoulou, and Mautner (2011) explores the use of 6-methylpyridine-2-carbaldehydeoxime ligand in nickel(II) chemistry, leading to the synthesis of penta and hexanuclear complexes. This work highlights the versatility of pyridine-carbaldehyde derivatives in forming metal-organic frameworks with potential applications in magnetic materials and catalysis. Read more.

Cyclization Reactions

Cho and Kim (2008) reported on the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, demonstrating the synthetic utility of pyridine-carbaldehyde derivatives in constructing complex heterocycles. This method could be applied to the synthesis of pharmaceuticals and agrochemicals. Read more.

Photochemical and Spectroscopic Studies

Brito et al. (2023) investigated the structure, vibrational spectra, and cryogenic matrix photochemistry of 6-Bromopyridine-2-carbaldehyde, showing its utility as a building block in supramolecular chemistry and as a ligand for transition metal catalysts. This research provides insights into the physicochemical properties that could be relevant for designing materials with specific optical and electronic properties. Read more.

Templating Chiral Schiff Base Ligands

Research by Constable, Zhang, Housecroft, and Zampese (2010) on templating chiral Schiff base ligands to suit metal ion needs reveals the adaptability of pyridine-carbaldehyde derivatives in stereochemical control during metal-ligand complex formation. Such studies are crucial for developing chiral catalysts and materials for enantioselective synthesis. Read more.

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Properties

IUPAC Name

6-cyclobutylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLBIVXKCCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.